N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride
Description
N-Ethyl-4-(morpholin-4-yl)aniline dihydrochloride is a synthetic organic compound featuring an aniline core substituted with an ethyl group at the nitrogen atom and a morpholine ring at the para position of the benzene ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethyl-4-morpholin-4-ylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14;;/h3-6,13H,2,7-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQVOAESYLXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride typically involves the reaction of N-ethyl-4-(morpholin-4-yl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-(morpholin-4-yl)aniline oxide, while reduction may produce N-ethyl-4-(morpholin-4-yl)aniline .
Scientific Research Applications
N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride with three analogs:
Key Observations :
- Substituent Position : The para-substituted morpholine in the target compound likely offers better electronic conjugation compared to ortho-substituted analogs (e.g., ), which may exhibit steric hindrance .
- Functional Groups : Ethoxy groups () enhance solubility compared to ethyl or morpholine groups, which may prioritize lipophilicity for membrane permeability .
Biological Activity
N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a morpholine ring, which contributes to its pharmacological properties. The presence of the morpholine moiety enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.
Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes associated with microbial growth, thereby reducing the viability of pathogens.
- Membrane Penetration : Its basic nature allows for better penetration through biological membranes, enhancing its therapeutic efficacy.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains, potentially through enzyme inhibition. |
| Antifungal | Demonstrates activity against fungal pathogens, contributing to its therapeutic potential. |
| Cytotoxicity | Exhibits cytotoxic effects in certain cancer cell lines, indicating potential as an anti-cancer agent. |
| Interaction with Receptors | Shows binding affinity with various biological receptors, influencing cellular pathways. |
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.
- Cytotoxic Effects : In vitro studies revealed that this compound exhibited cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values indicated significant cell growth inhibition, suggesting further exploration in cancer therapy .
- Mechanistic Studies : Investigations into the molecular interactions of this compound revealed that it may act through multiple pathways, including apoptosis induction in cancer cells and disruption of microbial cell wall synthesis in bacteria .
Future Directions
The promising biological activities associated with this compound warrant further investigation. Future research could focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models to assess therapeutic viability.
- Combination Therapies : Exploring synergistic effects when combined with other antimicrobial or anticancer agents.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
Q & A
Q. What are the established laboratory synthesis protocols for N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Nucleophilic substitution of 4-chloronitrobenzene with morpholine under alkaline conditions to form 4-(morpholin-4-yl)nitrobenzene .
- Step 2 : Reduction of the nitro group to an amine (e.g., catalytic hydrogenation or Fe/HCl) to yield 4-(morpholin-4-yl)aniline.
- Step 3 : N-ethylation using ethylating agents (e.g., ethyl bromide or diethyl sulfate) in the presence of a base (e.g., K₂CO₃).
- Step 4 : Salt formation via treatment with hydrochloric acid to obtain the dihydrochloride form .
Key considerations : Reaction efficiency depends on temperature control (60–80°C for alkylation) and purification via recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.0–3.5 ppm for CH₂N), morpholine ring (δ ~3.6–3.8 ppm for CH₂O, δ ~2.6–2.8 ppm for CH₂N), and aromatic protons (δ ~6.5–7.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS [M+H]+ expected ~285–295 Da) and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolve crystal structure using programs like SHELXL for hydrogen bonding and salt conformation analysis .
Validation : Cross-check purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Q. How should researchers ensure the stability of this compound during storage?
- Storage conditions : Protect from light in airtight containers at –20°C. Use desiccants to avoid hygroscopic degradation.
- Stability factors :
- pH : Stable in acidic conditions (pH 3–5); avoid neutral/basic media to prevent freebase precipitation .
- Temperature : Degrades above 40°C; monitor via accelerated stability studies (ICH Q1A guidelines).
- Compatibility : Avoid oxidizing agents or metal ions that may catalyze decomposition .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
- Complementary techniques : Pair XRD with dynamic NMR (e.g., VT-NMR) to assess conformational flexibility in solution vs. solid state.
- Computational validation : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare experimental vs. calculated NMR/IR spectra .
- Error analysis : Refine XRD data with SHELXL to identify systematic errors (e.g., twinning or disorder) .
Q. What catalytic systems improve N-ethylation efficiency in the synthesis?
- Nickel catalysis : Use NiCl₂-glyme complexes with ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride for C–N coupling at lower temperatures (50–70°C) .
- Phase-transfer catalysts : Tetrabutylammonium bromide enhances alkylation rates in biphasic systems (water/toluene) .
- Yield optimization : Monitor reaction progress via TLC (silica gel, EtOAc/hexanes) and isolate intermediates via column chromatography (silica, 5% MeOH/CH₂Cl₂).
Q. What role does the morpholine moiety play in biological interactions?
- Hydrogen bonding : The morpholine oxygen acts as a hydrogen bond acceptor, enhancing binding to targets like VAP-1 or CYP enzymes .
- Solubility and bioavailability : The ring improves water solubility vs. non-polar analogs, critical for in vitro assays (e.g., IC₅₀ determination in PBS buffer) .
- Steric effects : Substituents on morpholine (e.g., methyl vs. ethyl) modulate steric hindrance, altering selectivity in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
